(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
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Overview
Description
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is a chemical compound with the CAS number 2416230-06-1 It is a derivative of thian-4-ylmethanamine, featuring an ethoxy group and a dioxothian ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride typically involves the reaction of thian-4-ylmethanamine with ethyl alcohol under controlled conditions to introduce the ethoxy group. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thian-4-ylmethanamine: The parent compound without the ethoxy group.
4-Methoxy-1,1-dioxothian-4-yl)methanamine: A similar compound with a methoxy group instead of an ethoxy group.
4-Ethoxy-1,1-dioxothian-4-yl)methanamine: The compound without the hydrochloride salt.
Uniqueness
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is unique due to the presence of both the ethoxy group and the hydrochloride salt, which confer distinct chemical properties and potential applications. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-2-12-8(7-9)3-5-13(10,11)6-4-8;/h2-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHQUIZSCFRIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCS(=O)(=O)CC1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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